Methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride
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Overview
Description
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClF2NO2 and a molecular weight of 213.61 g/mol . This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethyl ketone with an azetidine derivative, followed by esterification and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for
Biological Activity
Methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate; hydrochloride (CAS No. 2343963-95-9) is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is influenced by its ability to interact with various biological targets. The spirocyclic structure allows it to potentially bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms may enhance binding affinity and stability, contributing to its pharmacological effects.
Biological Activity Overview
The biological activities of methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate; hydrochloride can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : Research suggests that spirocyclic compounds can exhibit antibacterial activity against various pathogens.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces cytokine production | |
Antimicrobial | Inhibits growth of specific bacterial strains |
Case Study 1: Anticancer Activity
A study investigated the effects of methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate on breast cancer cell lines (MDA-MB-231). The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, the compound was evaluated for its ability to modulate inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines, highlighting its potential use in managing inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
IUPAC Name |
methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c1-12-5(11)4-6(3-10-4)2-7(6,8)9;/h4,10H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMTWWTUZCUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(CC2(F)F)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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